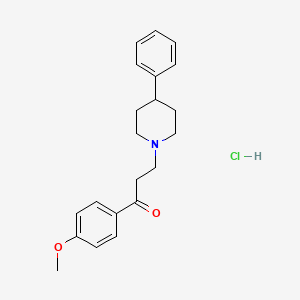![molecular formula C18H34N2Na2O4 B13745533 disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate CAS No. 123424-56-6](/img/structure/B13745533.png)
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is a complex organic compound with a molecular formula of C18H34N2Na2O4. This compound is known for its unique structure, which includes both carboxymethyl and oxidoethyl groups, making it a versatile agent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate typically involves the reaction of dodecanimidate with carboxymethyl and oxidoethyl groups under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are sourced in bulk, and the reaction is carried out in a controlled environment to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or oxidoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent in chelation therapy.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate involves its ability to chelate metal ions. The carboxymethyl and oxidoethyl groups form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent with a high affinity for metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with applications in various fields.
Nitrilotriacetic acid (NTA): A chelating agent used in industrial and environmental applications.
Uniqueness
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is unique due to its specific structure, which provides a higher binding affinity for certain metal ions compared to other chelating agents. Its dual functional groups (carboxymethyl and oxidoethyl) offer versatility in binding different metal ions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
123424-56-6 |
|---|---|
Molecular Formula |
C18H34N2Na2O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate |
InChI |
InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1 |
InChI Key |
RWECBQYBASDKML-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=NCCN(CC[O-])CC(=O)O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


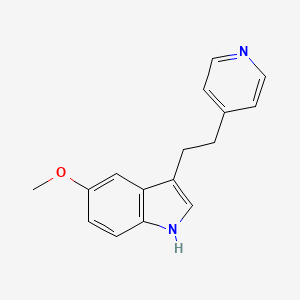

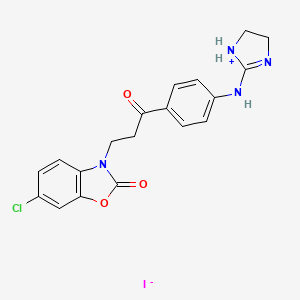
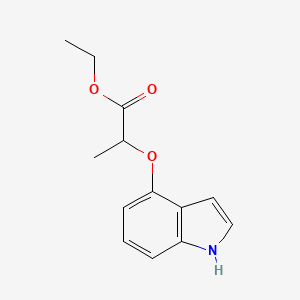

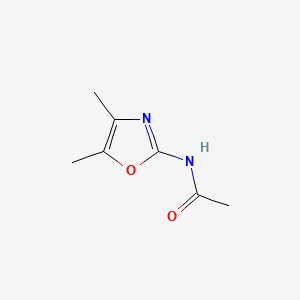


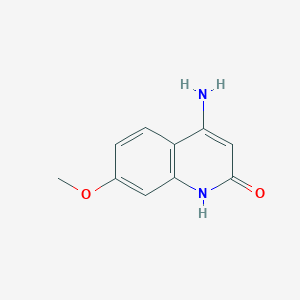

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

